molecular formula C14H12N4O B143096 (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol CAS No. 160514-13-6

(2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol

Cat. No. B143096
M. Wt: 252.27 g/mol
InChI Key: ZRQJTHPAIULYJV-UHFFFAOYSA-N
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Description

“(2’-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol” is a chemical compound with the molecular formula C14H12N4O . It is also known by other names such as Losartan Potassium Impurity B .


Synthesis Analysis

The synthesis of compounds similar to “(2’-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol” has been reported in various studies . For instance, one study reported that the synthesized compounds had two or more hydrogen bonds with amino acids, demonstrating encouraging binding energy .


Molecular Structure Analysis

The molecular structure of “(2’-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol” consists of a biphenyl group attached to a tetrazolyl group and a methanol group .


Physical And Chemical Properties Analysis

“(2’-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol” has a molecular weight of 252.27 g/mol . It has two hydrogen bond donors and four hydrogen bond acceptors . The compound’s XLogP3-AA value, a measure of its lipophilicity, is 1.9 .

Scientific Research Applications

Structural Characterization and Molecular Interactions

  • The compound has been precisely characterized, revealing a perfectly ordered structure stabilized by intermolecular hydrogen bonding. This suggests its potential in material science and crystallography studies (Tessler & Goldberg, 2004).

Crystal Structure Analysis

  • Studies on crystal structure, including the orientations of the rings in the biphenylyltetrazole moieties and the disorder in certain molecular groups, provide insights for applications in crystal engineering and molecular design (Sieroń et al., 2004).

Heterocyclic Compound Synthesis

  • Research shows that heterocyclic compounds containing this structure have significant applications in pharmaceutical, medicinal, agricultural, and drug sciences, highlighting its importance in these fields (Ande, 2012).

Molecular Conformation and Hydrogen-Bond Network

  • Studies on molecular conformation and the hydrogen-bond network of related compounds can inform the design of new drugs and materials (Ishii et al., 2002).

Chemical Properties and Solubility

  • Research on the solubility of related compounds in different solvents can guide pharmaceutical formulation and chemical process design (Guo et al., 2008).

Photophysical Studies

  • Photophysical studies of derivatives, exploring fluorescence and absorption spectra, are valuable in the development of new materials and sensors (Mondal et al., 2019).

Future Directions

The future directions for research on “(2’-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol” could involve further exploration of its synthesis, reactivity, and potential biological activity. Given the compound’s structural features, it may also be of interest to investigate its interactions with various biological targets .

properties

IUPAC Name

[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c19-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-15-17-18-16-14/h1-8,19H,9H2,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQJTHPAIULYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166899
Record name (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol

CAS RN

160514-13-6
Record name Losartan potassium impurity B [EP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160514136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2'-(1H-TETRAZOL-5-YL)BIPHENYL-4-YL)METHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14NFA600H4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
N Cousaert, P Toto, N Willand, B Deprez - Tetrahedron letters, 2005 - Elsevier
We describe an efficient protocol for the Suzuki–Miyaura synthesis of ortho-biphenyltetrazoles from non-protected 2-bromophenyltetrazole and arylboronic acids. The optimised …
Number of citations: 22 www.sciencedirect.com
VVS Ashritha, N Usharani… - Research Journal of …, 2019 - indianjournals.com
Hypertension is estimated to cause 7.5 million deaths, leading to 12.8% of the total of all deaths worldwide. In the recent years, the combination of Losartan Potassium and …
Number of citations: 4 www.indianjournals.com
GP Jadhav, VS Kasture, SS Pawar… - Journal of Pharmacy …, 2014 - academia.edu
There is an ever increasing interest in impurities present in APIs. Now days, not only purity profile but also impurity profile has become mandatory according to various regulatory …
Number of citations: 8 www.academia.edu
D Tsvetkova, D Obreshkova, S Ivanova, V Yankov… - headache, 2016 - researchgate.net
The major risk for mortality from chronic heart and kidney disease worldwide is an inadequate treatment of hypertension. Therapy of hypertension becomes successfully by the …
Number of citations: 4 www.researchgate.net

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